molecular formula C6H4BrClFN B1524954 4-Bromo-2-chloro-3-fluoroaniline CAS No. 1349719-24-9

4-Bromo-2-chloro-3-fluoroaniline

Cat. No.: B1524954
CAS No.: 1349719-24-9
M. Wt: 224.46 g/mol
InChI Key: LWXPESLUKLZKEK-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN. It is a derivative of aniline, where bromine, chlorine, and fluorine atoms are substituted at the 4, 2, and 3 positions of the benzene ring, respectively. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized by the direct halogenation of aniline derivatives. This involves the reaction of aniline with bromine, chlorine, and fluorine in the presence of a suitable catalyst under controlled conditions.

  • Sandmeyer Reaction: Another common method is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with halogenating agents to introduce the bromine, chlorine, and fluorine atoms.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale halogenation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds and quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Electrophilic substitution typically involves the use of Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may use strong nucleophiles like sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Nitro derivatives, quinones.

  • Reduction: Reduced amine derivatives.

  • Substitution: Various substituted benzene derivatives.

Mechanism of Action

Mode of Action

It is known to be used in the synthesis of various pharmaceuticals . In these processes, the compound likely interacts with its targets, causing changes in their structure or function. The presence of bromine, chlorine, and fluorine atoms in the compound could potentially influence these interactions, as these elements are often involved in the formation of strong bonds with other atoms.

Biochemical Pathways

Given its use in the synthesis of pharmaceuticals , it can be inferred that the compound may be involved in various biochemical reactions. The downstream effects of these reactions would depend on the specific pathways and the roles of the resulting products.

Result of Action

As an intermediate in the synthesis of various pharmaceuticals , the compound likely contributes to the therapeutic effects of these drugs. The specific effects would depend on the exact biological or chemical process that the compound is involved in.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-chloro-3-fluoroaniline is primarily utilized as an intermediate in the synthesis of various organic compounds. Its halogenated nature enhances its reactivity, making it suitable for numerous chemical transformations. The compound can be involved in:

  • Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules.
  • Synthesis of Boronic Acids : This compound is used to synthesize boronic acid derivatives, which are crucial for medicinal chemistry and materials science. For instance, it has been employed in the preparation of 4-amino-3-fluorophenyl boronic acid, a compound used in drug development .

Medicinal Chemistry

In the realm of medicinal chemistry , this compound serves as a potential pharmacophore in drug design. The presence of multiple halogens can influence the biological activity of synthesized compounds. Notable applications include:

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for therapeutic use.
  • Anticancer Agents : The compound's structural features allow for modifications that could lead to the development of new anticancer drugs.

Agrochemicals

The compound is also relevant in the production of agrochemicals , including pesticides and herbicides. Its ability to form stable intermediates makes it a suitable precursor for developing compounds with herbicidal activity.

Dyes and Pigments

In the chemical industry, this compound is utilized in the production of various dyes and pigments. The halogen substituents enhance the color properties and stability of these products, making them valuable for applications in textiles and coatings.

Case Study 1: Synthesis of Boronic Acid Derivatives

A study demonstrated the synthesis of 4-amino-3-fluorophenyl boronic acid from this compound through a series of reactions involving palladium catalysis. This derivative was evaluated for its potential use in targeted cancer therapies.

Case Study 2: Agrochemical Development

Research focused on modifying this compound to develop new herbicides showed promising results in terms of efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

Comparison with Similar Compounds

  • 4-Bromoaniline

  • 2-Chloroaniline

  • 3-Fluoroaniline

  • 4-Bromo-3-chloroaniline

  • 2-Chloro-3-fluoroaniline

Biological Activity

4-Bromo-2-chloro-3-fluoroaniline is a halogenated aniline derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological activities. This compound, characterized by the presence of bromine, chlorine, and fluorine substituents, exhibits unique properties that may influence its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrClF. The presence of multiple halogen substituents significantly affects its chemical reactivity and biological interactions. The compound can participate in various chemical reactions such as nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nature of the halogens.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight211.46 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot available

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and specificity towards these targets, potentially leading to altered biochemical pathways.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : Some derivatives of halogenated anilines have shown promise in cancer research, indicating that this compound may also have anticancer properties.

Case Studies

  • Antimicrobial Activity : A study conducted on various halogenated anilines indicated that compounds with multiple halogen substitutions exhibited enhanced antimicrobial activity against specific bacterial strains. The study highlighted the importance of structural modifications in developing effective antimicrobial agents .
  • Anticancer Research : Research focusing on similar aniline derivatives has revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could be explored for similar applications .

Table 2: Biological Activities Reported for Halogenated Anilines

Activity TypeCompound ExampleTarget/MechanismReference
Antimicrobial4-BromoanilineBacterial cell wall synthesis
AnticancerChlorinated AnilinesApoptosis induction
Enzyme InhibitionFluorinated AnilinesMetabolic enzyme inhibition

Applications in Drug Development

The unique properties of this compound position it as a valuable intermediate in drug synthesis. Its ability to modify biological pathways through enzyme interaction makes it a candidate for developing new therapeutic agents.

  • Synthesis of Novel Compounds : Its structure allows for further modifications leading to new derivatives with enhanced biological activities.
  • Biochemical Probes : Due to its reactivity and specificity, it can serve as a probe in biochemical assays to study enzyme functions or cellular processes.

Properties

IUPAC Name

4-bromo-2-chloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXPESLUKLZKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279032
Record name Benzenamine, 4-bromo-2-chloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349719-24-9
Record name Benzenamine, 4-bromo-2-chloro-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349719-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-bromo-2-chloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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